molecular formula C4H12N4 B12950435 N,N,N'-trimethylhydrazinecarboximidamide

N,N,N'-trimethylhydrazinecarboximidamide

Cat. No.: B12950435
M. Wt: 116.17 g/mol
InChI Key: BNJNZWAIEFSKMY-UHFFFAOYSA-N
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Description

N,N,N’-Trimethylhydrazinecarboximidamide is an organic compound with the molecular formula C₄H₁₂N₄. It is a derivative of hydrazine and is characterized by the presence of three methyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylhydrazinecarboximidamide typically involves the reaction of hydrazine with methylating agents under controlled conditions. One common method is the reaction of hydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{NH}_2 + 3\text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}_2\text{H}_2\text{I} ]

Industrial Production Methods: In an industrial setting, the production of N,N,N’-trimethylhydrazinecarboximidamide can be scaled up by using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N,N’-Trimethylhydrazinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-trimethylhydrazinecarboximidamide oxide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N,N,N’-Trimethylhydrazinecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’-trimethylhydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

    N,N,N’-Trimethylhydrazinecarboximidamide: Unique due to its three methyl groups attached to nitrogen atoms.

    N,N-Dimethylhydrazine: Similar structure but with only two methyl groups.

    Hydrazinecarboximidamide: Lacks methyl groups, making it less sterically hindered.

Uniqueness: N,N,N’-Trimethylhydrazinecarboximidamide is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C4H12N4

Molecular Weight

116.17 g/mol

IUPAC Name

3-amino-1,1,2-trimethylguanidine

InChI

InChI=1S/C4H12N4/c1-6-4(7-5)8(2)3/h5H2,1-3H3,(H,6,7)

InChI Key

BNJNZWAIEFSKMY-UHFFFAOYSA-N

Canonical SMILES

CN=C(NN)N(C)C

Origin of Product

United States

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